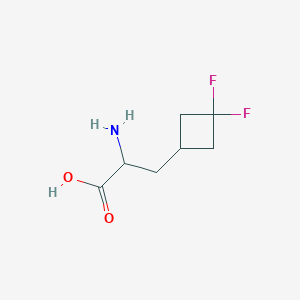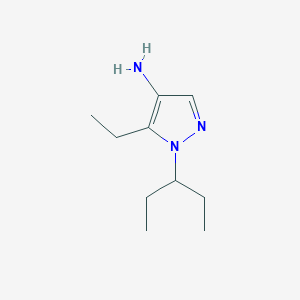
5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine
Overview
Description
5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H19N3 and a molecular weight of 181.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is 1S/C10H19N3/c1-4-8(5-2)13-10(6-3)9(11)7-12-13/h7-8H,4-6,11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a liquid at room temperature . It has a molecular weight of 181.28 .Scientific Research Applications
Heterocyclic Compounds Synthesis
- Building Blocks for Heterocyclic Compounds: Pyrazoline derivatives, such as those related to 5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine, are valuable as building blocks for synthesizing a variety of heterocyclic compounds. This includes the generation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the compound’s versatility in synthetic organic chemistry (Gomaa & Ali, 2020).
Liquid Crystal Research
- Methylene-Linked Liquid Crystal Dimers: Research into methylene-linked liquid crystal dimers, including those with pyrazoline structures, reveals the formation of unique nematic phases. This suggests potential applications in materials science and the development of advanced liquid crystal displays (Henderson & Imrie, 2011).
Anticancer Agents
- Development of Anticancer Agents: The synthesis and exploration of pyrazoline derivatives have been highlighted for their significant biological effects, including anticancer activity. This positions such compounds as potential candidates for developing new therapeutic agents (Ray et al., 2022).
Catalysis and Green Chemistry
- Catalytic Applications: The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, involving pyrazoline derivatives, showcases the role of these compounds in facilitating chemical transformations. This underscores their importance in catalysis and green chemistry (Parmar et al., 2023).
Therapeutic Applications
- Therapeutic Applications: Pyrazolines are identified as significant heterocyclic compounds with a variety of biological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This broad therapeutic potential indicates the importance of pyrazoline derivatives in pharmaceutical research (Shaaban et al., 2012).
properties
IUPAC Name |
5-ethyl-1-pentan-3-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-8(5-2)13-10(6-3)9(11)7-12-13/h7-8H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMPGFMFDNBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C(CC)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



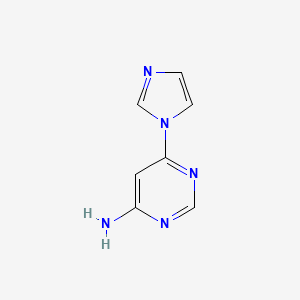
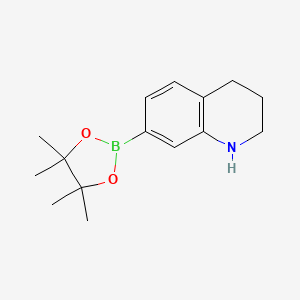

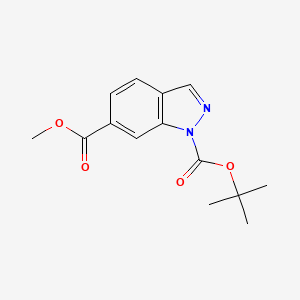




amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)
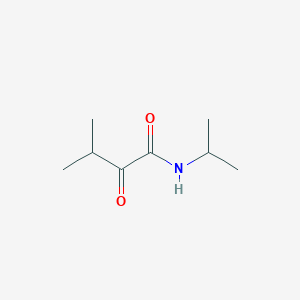

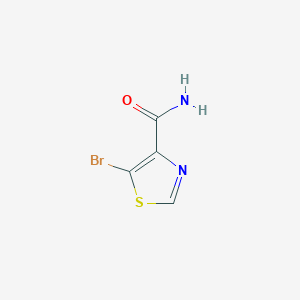
![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
